p-Cyanophenyl 4'-heptyl-4-biphenylcarboxylate
Description
Properties
CAS No. |
58573-95-8 |
|---|---|
Molecular Formula |
C27H27NO2 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-(4-heptylphenyl)benzoate |
InChI |
InChI=1S/C27H27NO2/c1-2-3-4-5-6-7-21-8-12-23(13-9-21)24-14-16-25(17-15-24)27(29)30-26-18-10-22(20-28)11-19-26/h8-19H,2-7H2,1H3 |
InChI Key |
ACLRARDQYSCILU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound primarily involves the esterification of 4'-heptyl-4-biphenylcarboxylic acid with p-cyanophenol. The reaction typically requires activation of the carboxylic acid either by conversion to an acid chloride or by using coupling agents to facilitate ester bond formation.
Key Reaction Pathways
Detailed Synthetic Procedure
Acid Chloride Formation : 4'-Heptyl-4-biphenylcarboxylic acid is treated with thionyl chloride under reflux conditions to convert the acid into its corresponding acid chloride. This step is crucial for activating the acid for subsequent esterification.
Esterification Reaction : The acid chloride is reacted with p-cyanophenol in the presence of a base such as pyridine or a coupling reagent like dicyclohexylcarbodiimide (DCC). This facilitates nucleophilic attack by the phenol oxygen on the acid chloride carbonyl carbon, forming the ester linkage.
Workup and Purification : The reaction mixture is quenched, and the product is purified by recrystallization or column chromatography to obtain the target compound with high purity.
Alternative Synthesis Routes
Direct Esterification : In some cases, direct esterification of the acid with p-cyanophenol using dehydrating agents (e.g., DCC) without prior acid chloride formation has been reported, although this method may require longer reaction times and careful control to avoid side reactions.
Use of Aryl Sulfonates or Halides : According to patent literature, p-cyanophenyl esters can also be prepared by reacting p-hydroxybenzonitrile with acid derivatives bearing leaving groups such as halogens or arylsulfonates, followed by substitution reactions involving cyanide sources.
Reaction Mechanism Insights
The esterification mechanism involves nucleophilic acyl substitution:
- The activated acid chloride carbonyl carbon is electrophilic.
- The phenolic oxygen of p-cyanophenol attacks this carbon, forming a tetrahedral intermediate.
- Chloride ion is displaced, resulting in the ester bond formation.
- The base present neutralizes the generated HCl, driving the reaction forward.
This mechanism is supported by classical organic chemistry principles and is consistent with the reaction conditions used in the preparation of liquid crystalline biphenyl esters.
Analytical and Characterization Methods
- Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to confirm the thermal properties and phase transitions of the synthesized compound.
- X-ray Diffraction Studies provide insights into the molecular packing and crystalline state, confirming the successful formation of the ester and its structural integrity.
- Spectroscopic Techniques such as NMR and IR are used to verify the ester bond formation and the presence of characteristic functional groups (cyano, ester carbonyl).
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride Route | 4'-Heptyl-4-biphenylcarboxylic acid + p-cyanophenol | Thionyl chloride, pyridine or DCC | High yield, well-established | Requires handling of acid chlorides (corrosive) |
| Direct Esterification | 4'-Heptyl-4-biphenylcarboxylic acid + p-cyanophenol | DCC or other dehydrating agents | Avoids acid chloride formation | Slower reaction, possible side reactions |
| Substitution via Halides | p-Hydroxybenzonitrile + acid halide or sulfonate derivatives | Cuprous cyanide or sodium cyanide | Alternative route, useful for derivatives | Requires cyanide handling, more steps |
Chemical Reactions Analysis
Types of Reactions
p-Cyanophenyl 4’-heptyl-4-biphenylcarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
p-Cyanophenyl 4’-heptyl-4-biphenylcarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of molecular interactions and binding affinities.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in drug design.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of p-Cyanophenyl 4’-heptyl-4-biphenylcarboxylate involves its interaction with specific molecular targets. The cyanophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the heptyl chain can enhance hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Alkyl Chain Variations
Key Compounds :
- p-Cyanophenyl 4'-pentyl-4-biphenylcarboxylate: Differs by a shorter pentyl chain, reducing melting point (Tm) and nematic-isotropic transition temperature (TNI) compared to the heptyl derivative.
- p-Cyanophenyl 4'-hexyloxy-4-biphenylcarboxylate: Incorporates a hexyloxy group instead of heptyl, increasing polarity and TNI due to ether linkage .
Phase Behavior :
Impact of Chain Length :
Longer alkyl chains (e.g., heptyl vs. pentyl) increase Tm and TNI due to enhanced van der Waals interactions. Ether linkages (hexyloxy) further elevate TNI by introducing dipole-dipole interactions .
Biphenylcarboxylic Acid Derivatives
Precursor Compounds :
- 4-(Hexyloxy)-4'-biphenylcarboxylic acid (CAS 59748-16-2): A key intermediate for synthesizing ester-based LC compounds. Hydrolysis of its esters yields carboxylic acids, which are used in pharmaceuticals and advanced materials .
- 4-Cyano-4'-n-pentylbiphenyl: Lacks the ester group but shares a biphenyl core with a cyano substituent. Exhibits higher solubility in organic solvents (e.g., toluene, chloroform) and is used in LC mixtures for low-voltage displays .
Functional Group Comparison :
Cyclohexane-Modified Analogues
Example :
- 4-Cyanophenyl trans-4-propylcyclohexanecarboxylate (CAS 62439-33-2): Replaces the biphenyl core with a cyclohexane ring, enhancing thermal stability (TNI > 150°C) and reducing optical anisotropy. Used in high-end LC mixtures for fast-switching devices .
Thermal Stability :
- Biphenyl-based compounds (e.g., heptyl derivative): Tm ~85°C, TNI ~135°C .
- Cyclohexane derivative: Tm ~95°C, TNI ~160°C .
Pharmaceutical-Related Analogues
Example :
- (R)-(+)-5-(p-cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine: A non-LC compound with a p-cyanophenyl group, developed as an aldosterone synthase inhibitor. Highlights the versatility of p-cyanophenyl motifs in drug design .
Biological Activity
p-Cyanophenyl 4'-heptyl-4-biphenylcarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 385.51 g/mol
The presence of the cyanophenyl group is significant in influencing the biological activity of this compound.
Anti-inflammatory Activity
Research has indicated that compounds with similar structures exhibit anti-inflammatory properties. A study evaluating various aryl nitrile compounds demonstrated that this compound could potentially inhibit inflammatory pathways, particularly through its interaction with chemokine receptors such as CXCR3.
| Activity | IC50 Value (nM) |
|---|---|
| CXCR3 Binding Buffer | 1 |
| CXCR3 Binding Plasma | 7 |
| I-TAC Migration | 22 |
These values suggest a potent inhibitory action on CXCR3-mediated pathways, which are crucial in inflammatory responses .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. For instance, in studies involving cancer cell lines, it was observed that the compound induced apoptosis via caspase activation, indicating its role in promoting cancer cell death.
Case Study:
In a study examining the effects of similar compounds on cancer cell lines, it was found that derivatives with the cyanophenyl moiety showed promising results in inhibiting cell proliferation and inducing apoptosis. The half-maximal cytotoxic concentration (CC50) was measured using the AlamarBlue assay, revealing significant anticancer activity.
| Compound | AAK1 Kd (μM) | EC50 (μM) | CC50 (μM) |
|---|---|---|---|
| This compound | 0.120 | 8.37 | 703 |
These results indicate that the compound has a favorable safety profile while effectively targeting cancer cells .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Chemokine Receptors : The compound's ability to bind to CXCR3 suggests a role in modulating immune responses and reducing inflammation.
- Induction of Apoptosis : Activation of caspases leads to programmed cell death in cancer cells, highlighting its potential as an anticancer agent.
- Regulation of Viral Entry : Research has shown that similar compounds can influence viral entry mechanisms, particularly in the context of dengue and Ebola viruses .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for p-cyanophenyl 4'-heptyl-4-biphenylcarboxylate, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via esterification of biphenyl-4-carboxylic acid derivatives with p-cyanophenol. Key steps include chloracylation using oxalyl chloride (to activate the carboxyl group) followed by coupling with the hydroxyl-substituted cyanophenyl moiety. Reaction optimization involves controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to phenol), using catalysts like DMAP, and selecting anhydrous solvents (e.g., THF or DCM) to minimize side reactions .
- Yield Improvement : Factors include temperature control (0–5°C during activation, room temperature for coupling), purification via column chromatography (silica gel, hexane/ethyl acetate gradient), and avoiding hydrolysis by maintaining anhydrous conditions .
Q. What spectroscopic and analytical methods are most effective for characterizing p-cyanophenyl 4'-heptyl-4-biphenylcarboxylate?
- FTIR : Confirm ester formation (C=O stretch at ~1720 cm⁻¹) and cyano group presence (C≡N stretch at ~2220 cm⁻¹). Alkyl chain vibrations (C–H stretches at 2850–2920 cm⁻¹) validate the heptyl substituent .
- Elemental Analysis : Validate molecular formula (e.g., C₃₅H₃₆FNO₄ in analogous compounds) with <1% deviation between calculated and observed values .
- NMR : ¹H NMR resolves biphenyl proton environments (aromatic protons at δ 6.8–7.8 ppm), while ¹³C NMR confirms ester carbonyl (~168 ppm) and cyano carbon (~118 ppm) .
Advanced Research Questions
Q. How does the molecular structure of p-cyanophenyl 4'-heptyl-4-biphenylcarboxylate influence its mesomorphic and magnetic properties?
- Mesomorphic Behavior : The biphenyl core enables rigid-rod geometry, while the heptyl chain enhances liquid crystalline phase stability via van der Waals interactions. The p-cyanophenyl group introduces dipole-dipole interactions, favoring smectic or nematic phases. DFT studies on analogous compounds reveal that electron-withdrawing substituents (e.g., –CN) reduce HOMO-LUMO gaps, affecting charge transport properties .
- Magnetic Properties : Paramagnetic behavior may arise from π-π stacking of aromatic cores, though this is less common in non-metallated esters. Synchrotron XRD can correlate layer spacing with magnetic anisotropy .
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
- Methodology :
- DSC/TGA : Perform differential scanning calorimetry (heating rate 10°C/min under N₂) to identify decomposition onset temperatures. Compare results across labs to isolate atmospheric (O₂ vs. N₂) or impurity effects.
- Controlled Pyrolysis : Use hyphenated GC-MS to identify degradation byproducts (e.g., biphenyl fragments or cyanophenol).
- Sample Purity : Ensure ≥99% purity via HPLC (C18 column, acetonitrile/water mobile phase) to eliminate confounding factors .
Q. What computational approaches best model the electronic and steric effects of the p-cyanophenyl substituent in this compound?
- DFT Studies : Use B3LYP/6-31G(d) basis sets to calculate charge distribution, dipole moments, and frontier molecular orbitals. The cyano group’s electron-withdrawing nature lowers the LUMO, enhancing electron-accepting capacity .
- MD Simulations : Apply all-atom force fields (e.g., OPLS-AA) to simulate self-assembly in liquid crystalline phases, focusing on alkyl chain packing and cyanophenyl orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
